
GRP (porcine)
Übersicht
Beschreibung
Gastrin-releasing peptide (GRP), a 27-amino acid neuropeptide, was first isolated from porcine stomach and belongs to the bombesin-like peptide (BLP) family . It plays critical roles in glucose homeostasis, insulin secretion, and intracellular calcium mobilization in pancreatic β-cells . GRP binds to the G protein-coupled receptor GRPR, which is overexpressed in various cancers, making it a target for tumor imaging and therapy . Structurally, GRP shares homology with bombesin, particularly in its C-terminal region, which is essential for receptor activation .
Vorbereitungsmethoden
Solid-Phase Synthesis of Porcine GRP
Resin Selection and Sequential Coupling
The total solid-phase synthesis of porcine GRP was achieved using a benzhydrylamine-styrene-1% divinylbenzene copolymer resin . The peptide sequence, Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 , was assembled manually via stepwise coupling of Nα-protected amino acids. Key reagents included:
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Boc (tert-butyloxycarbonyl) for temporary α-amino protection.
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DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.
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Side-chain protecting groups (e.g., Tosyl for Arg, Bom for His) .
Table 1: Key Parameters for Solid-Phase Synthesis
Parameter | Specification |
---|---|
Resin | Benzhydrylamine-styrene-DVB (1%) |
Coupling Reagents | DCC/HOBt in DMF |
Deprotection Agent | Trifluoroacetic acid (TFA) |
Cleavage Conditions | Anhydrous HF, 0°C, 1 hour |
Final Peptide Yield | ~15% (crude) |
Deprotection and Cleavage
After chain assembly, the peptide-resin was treated with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour to simultaneously remove side-chain protecting groups and cleave the peptide from the resin . This step yielded a crude peptide mixture, which was precipitated in cold diethyl ether and lyophilized.
Purification and Validation
The crude product was purified using:
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Gel Filtration Chromatography : Sephadex G-25 column equilibrated with 0.1 M acetic acid, yielding fractions enriched in full-length GRP .
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Reverse-Phase HPLC : C18 column with a gradient of acetonitrile (20–60%) in 0.1% TFA. The purified peptide exhibited >95% homogeneity by analytical HPLC .
Table 2: HPLC Purification Parameters
Column | Mobile Phase | Flow Rate | Retention Time | Purity |
---|---|---|---|---|
C18 (250 × 4.6 mm) | 0.1% TFA/ACN gradient | 1 mL/min | 22.5 min | 98% |
Tissue Extraction and Purification of Native GRP
Source Tissue and Homogenization
GRP has been isolated from porcine pancreata and gastric mucosa . Pancreatic tissue is homogenized in cold 0.5 M acetic acid, followed by centrifugation (10,000 × g, 30 min) to remove insoluble debris .
Solid-Liquid-Liquid Extraction (SLLE)
A modified extraction protocol, adapted from mucin purification , involves:
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Delipidation : Homogenized tissue is incubated with hexane (non-polar phase) to remove lipids.
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Aqueous Extraction : Polar proteins, including GRP, partition into the aqueous phase (water or PBS) .
Table 3: SLLE Optimization for Porcine Tissue
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Hexane:Water Ratio | 1:15 | Maximizes GRP recovery |
Incubation Time | 3 hours | Balances efficiency |
Chromatographic Purification
Extracts are further purified using:
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Gel Filtration : Sephadex G-50 column eluted with 0.2 M ammonium bicarbonate, separating GRP (MW ~2805 Da) from smaller fragments .
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Ion-Exchange Chromatography : DEAE-cellulose column with a NaCl gradient (0–0.5 M) to resolve GRP isoforms .
Analytical Characterization of Prepared GRP
Structural Validation
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Amino Acid Analysis : Hydrolysis in 6 M HCl (110°C, 24 h) confirmed the theoretical composition .
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Edman Degradation : Sequential degradation identified the N-terminal sequence (Ala-Pro-Val-Ser-...) .
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Mass Spectrometry : MALDI-TOF MS verified the molecular weight (2805.3 Da) .
Functional Assays
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Receptor Binding : GRP binds to human gastric cancer cells (St42) with IC50 = 0.35 nM .
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Bioactivity : In conscious cats, GRP stimulates gastrin release (ED50 = 0.47 nmol/kg/hr) and pancreatic polypeptide secretion (ED50 = 1.01 nmol/kg/hr) .
Table 4: Bioactivity Profile of Synthetic vs. Native GRP
Parameter | Synthetic GRP | Native GRP |
---|---|---|
Gastrin Release | 0.70 nmol/kg/hr | 0.65 nmol/kg/hr |
Pancreatic Secretion | 1.2 nmol/kg/hr | 1.1 nmol/kg/hr |
Comparative Analysis of Preparation Methods
Yield and Scalability
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Solid-Phase Synthesis : Yields ~15% crude product, suitable for small-scale research .
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Tissue Extraction : Yields up to 3.57 mg GRP per stomach, scalable for industrial applications .
Cost and Time Considerations
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Synthesis : High cost (~$5000 per gram) due to manual labor and reagents .
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Extraction : Lower cost (~$200 per gram) but requires large tissue quantities .
Applications of Prepared GRP in Biomedical Research
Analyse Chemischer Reaktionen
Arten von Reaktionen
Gastrin-freisetzendes Peptid (Schwein) (Trifluoressigsäuresalz) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methioninreste im Peptid können zu Methioninsulfoxid oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch site-directed Mutagenese durch andere Aminosäuren substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Site-directed Mutagenese unter Verwendung von Oligonukleotid-Primern.
Hauptprodukte, die gebildet werden
Oxidation: Methioninsulfoxid-haltige Peptide.
Reduktion: Peptide mit freien Thiolgruppen.
Substitution: Mutantenpeptide mit veränderten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Biological Functions and Mechanisms
GRP (1-16) is a fragment of the larger gastrin-releasing peptide and consists of the first 16 amino acids of the complete GRP molecule. Its sequence is critical for its biological activity, influencing several physiological processes:
- Gastric Acid Secretion : GRP stimulates the secretion of gastric acid, playing a vital role in digestion.
- Cell Growth Regulation : It is involved in cell proliferation and differentiation through interactions with GRP receptors, which are G protein-coupled receptors present on various cell types.
- Insulin Release : GRP has been shown to stimulate insulin release, impacting glucose metabolism.
Gastroenterology Research
GRP (porcine) is extensively used in gastroenterological studies to understand gastric functions and disorders related to acid secretion. Researchers utilize this peptide to investigate the signaling pathways mediated by GRP receptors, which can lead to insights into conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Immunology Studies
The peptide has applications in immunology, particularly in studying immune responses in pigs. For instance, it has been used to explore the effects of vaccination on immune responses against porcine reproductive and respiratory syndrome virus (PRRSV) and how gut microbiome interactions can influence these responses .
Cell Line Development
Recent studies have established porcine bronchial epithelial cell lines that utilize GRP for investigating respiratory diseases. These cell lines help researchers understand viral infections and the immune response mechanisms in porcine respiratory systems .
Study on PRRSV Vaccination Efficacy
A pilot study investigated the efficacy of PRRSV vaccines in weaned pigs using a cannulation model to collect ileum content over time. The study demonstrated that vaccinated pigs showed robust immune responses regardless of additional treatments, highlighting the role of GRP in modulating immune responses during viral challenges .
Impact on Gut Microbiome
Another research effort focused on understanding how GRP influences the gut microbiome's composition post-weaning. By examining changes in microbial diversity and abundance in relation to GRP administration, insights were gained into improving feed conversion rates and overall pig health .
Wirkmechanismus
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on target cells. This binding activates intracellular signaling pathways, leading to the release of gastrin and other gastrointestinal hormones. The peptide also influences smooth muscle contractility and pancreatic enzyme secretion .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Similarities
Bombesin
- Origin: Bombesin is a 14-amino acid peptide originally isolated from frog skin (Bombina bombina), whereas GRP is mammalian .
- Receptor Binding : Both bind to GRPR, but bombesin also interacts with neuromedin B receptors (NMBR) with lower specificity .
- Biological Roles : Bombesin stimulates gastrin release, smooth muscle contraction, and tumor growth, overlapping with GRP’s roles in cancer and neuroendocrine regulation .
Neuromedin B (NMB) and Neuromedin C (NMC)
- Neuromedin B (Porcine): A 10-amino acid peptide isolated from porcine spinal cord. It specifically binds to NMBR and regulates smooth muscle contraction and feeding behavior .
- Neuromedin C (Porcine) : A C-terminal fragment of GRP (GRP(18-27)) that retains high affinity for GRPR. It is functionally similar to GRP but shorter in structure .
Receptor Specificity and Signaling Pathways
Key Differences in Mechanism
- Calcium Dynamics : GRP increases β-cell Ca²⁺ uptake via IP₃-mediated release from intracellular stores, while bombesin also activates voltage-gated calcium channels .
- Receptor Crosstalk : Neuromedin B exclusively targets NMBR, whereas GRP and bombesin exhibit dual receptor interactions .
Research Findings and Data
- Binding Kinetics : GRP (porcine) shows a single high-affinity binding site in mouse pancreatic islets (Kd = 2.4 nM) .
- Therapeutic Potential: GRPR antagonists like BIM 23127 inhibit tumor growth in preclinical models, highlighting translational relevance .
- Structural Insights : The C-terminal region (residues 20–27) of GRP is critical for receptor activation, as truncation (e.g., GRP(14-27)) reduces potency .
Biologische Aktivität
Gastrin-releasing peptide (GRP) is a neuropeptide that plays crucial roles in various physiological processes in mammals, including pigs. Understanding the biological activity of porcine GRP is essential for its potential applications in veterinary medicine and animal husbandry. This article explores the biological activity of GRP in pigs, focusing on its physiological roles, molecular mechanisms, and relevant research findings.
Overview of GRP
GRP is a member of the bombesin-like peptide family and is primarily known for its role in stimulating gastrin release from the gastric mucosa. In pigs, GRP is involved in several physiological functions, including reproduction, immune response, and stress regulation. The gastrin-releasing peptide receptor (GRPR) mediates the effects of GRP by activating intracellular signaling pathways.
Physiological Functions of GRP
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Reproductive Role :
- GRP has been shown to promote testosterone secretion from Leydig cells in pigs. In vitro studies indicate that GRP increases both mRNA and protein expression of GRPR, suggesting a significant role in male reproductive physiology .
- The distribution of GRPR mRNA was confirmed in various pig tissues including the testis, indicating its potential involvement in reproductive health .
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Immune Response :
- Research indicates that GRP may enhance immune responses in pigs. For instance, exposure to porcine gastric mucin (PGM), which contains GRP, induces the expression of immune-related genes and antioxidant enzymes in zebrafish larvae . This suggests that GRP may play a role in modulating immune responses and oxidative stress.
- Stress Regulation :
Molecular Mechanisms
The biological activity of GRP is mediated through its receptor, GRPR. Upon binding to GRPR, GRP activates various intracellular signaling pathways:
- Calcium Signaling : Activation of GRPR leads to an increase in intracellular calcium levels, which is crucial for various cellular functions.
- MAPK Pathway : GRP signaling can activate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.
- Gene Expression Modulation : GRP influences the transcription of various genes related to stress response and immune function.
Case Studies and Experimental Results
- Testosterone Secretion Study :
- Immune Response Analysis :
- Co-infection Studies :
Data Summary
The following table summarizes key findings related to the biological activity of porcine GRP:
Q & A
Basic Research Questions
Q. How to formulate a focused research question for GRP (porcine) studies?
- Methodological Answer : Begin by conducting a systematic literature review to identify gaps in understanding GRP's role in porcine physiology. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope . Decompose broad questions into sub-questions (e.g., "How does GRP influence porcine intestinal motility under varying dietary conditions?") to ensure feasibility and specificity . Validate the question’s novelty by cross-referencing databases like MEDLINE or EMBASE for prior studies .
Q. What methodologies ensure rigorous data collection in GRP (porcine) research?
- Methodological Answer : Adopt mixed-methods approaches, combining quantitative assays (e.g., ELISA for GRP levels) with qualitative observations (e.g., behavioral changes in porcine models). Establish standardized protocols for sample collection, storage, and analysis to minimize variability . Pilot-test protocols to identify logistical challenges, such as GRP degradation in specific tissue types, and refine procedures before full-scale implementation .
Q. How to design ethical protocols for GRP (porcine) studies involving animal models?
- Methodological Answer : Align with institutional ethical guidelines by detailing humane handling, sample sizes justified by power analysis, and endpoints to minimize suffering. Include data anonymization strategies for genomic or clinical datasets to comply with regulations like GDPR if human-derived data is involved . Transparently document ethical approvals and partner with local researchers to ensure cultural and regulatory compliance .
Advanced Research Questions
Q. How to address contradictions in GRP (porcine) data across studies?
- Methodological Answer : Perform meta-analyses to reconcile conflicting results (e.g., GRP’s role in appetite regulation vs. stress responses). Use sensitivity analysis to assess whether discrepancies arise from methodological differences (e.g., GRP measurement techniques) or biological variability (e.g., breed-specific responses) . Triangulate findings with complementary data, such as transcriptomic profiles or histopathological assessments, to validate hypotheses .
Q. What strategies enhance reproducibility in GRP (porcine) experiments?
- Methodological Answer : Pre-register study designs and analytical workflows in repositories like Open Science Framework to reduce bias . Document all experimental parameters (e.g., GRP dosages, anesthesia protocols) in machine-readable formats . Share raw data and code via platforms like Zenodo, ensuring independent verification of results .
Q. How to integrate multi-omics data in GRP (porcine) studies?
- Methodological Answer : Use bioinformatics pipelines (e.g., Python-based tools for RNA-seq or metabolomics) to correlate GRP expression with pathways like neuropeptide signaling. Validate findings through targeted experiments (e.g., CRISPR-Cas9 knockouts in porcine cell lines) . Ensure data interoperability by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. Methodological Tables
Table 1: Key Parameters for GRP (Porcine) Data Validation
Table 2: Common Pitfalls in GRP (Porcine) Experimental Design
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCDCQPXUJKYKQ-GZDVRPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H198N38O31S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2805.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74815-57-9 | |
Record name | Gastrin-releasing peptide (pig) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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